1-Isopropoxy-1h-pyrrole-3,4-diamine
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Overview
Description
1-Isopropoxy-1h-pyrrole-3,4-diamine is a heterocyclic compound that features a pyrrole ring substituted with an isopropoxy group and two amino groups at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1h-pyrrole-3,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-1h-pyrrole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
1-Isopropoxy-1h-pyrrole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1h-pyrrole-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Isopropoxy-1h-pyrrole-3,4-diamine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been extensively studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group and diamine functionality make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-propan-2-yloxypyrrole-3,4-diamine |
InChI |
InChI=1S/C7H13N3O/c1-5(2)11-10-3-6(8)7(9)4-10/h3-5H,8-9H2,1-2H3 |
InChI Key |
WCZBZQMWQUPZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C=C(C(=C1)N)N |
Origin of Product |
United States |
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